1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a complex organic molecule that contains several heterocyclic rings including a benzothiazole ring, an azetidine ring, and a thiadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Common synthetic methods for benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiadiazole rings are aromatic and would contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple heterocyclic rings and functional groups means that it could potentially participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the specific arrangement of its atoms .Scientific Research Applications
Antimicrobial Activity
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate and its derivatives have shown potential antimicrobial activity. Research demonstrates the synthesis and evaluation of benzimidazole derivatives, including azetidin-2-ones, that have been screened for their antimicrobial activity, revealing moderate to good inhibition against various pathogenic bacterial and fungal strains (Ansari & Lal, 2009; Gilani et al., 2016).
Anticancer and Renoprotective Activities
These compounds have also been evaluated for their anticancer and renoprotective activities. A study on the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating pyrazole moiety showed that some compounds exhibited remarkable anti-diabetic potency and significant renoprotective activity (Abeed, Youssef, & Hegazy, 2017).
Antiproliferative Properties
Moreover, N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines. These compounds exhibited promising anticancer activity, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, specifically BDMA and BDMT, have been studied for their efficiency as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These studies found that the inhibitors are effective in preventing corrosion, with their efficiency increasing with concentration (Yadav, Sharma, & Kumar, 2015).
Fungicidal Activity
Organotin derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and showed good growth inhibition against several fungi, indicating their potential as fungicidal agents (Wang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 4-methylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-12(22-17-16-8)13(19)20-9-6-18(7-9)14-15-10-4-2-3-5-11(10)21-14/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYKHPDEGGDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.